Binding Affinity for SARS-CoV-2 Frameshifting Element RNA: C5 (Kd = 11 nM) Versus Next-Generation Amino quinazoline Lead Compound (KD = 60 μM)
Compound C5 binds the SARS-CoV-2 attenuator hairpin (AH) UU internal loop with an equilibrium dissociation constant (Kd) of 11 ± 3.8 nM, measured by microscale thermophoresis (MST) [1]. Binding is ablated when the internal loop is mutated to a base pair; no saturable binding is observed up to 10 μM [1]. In contrast, the most potent aminoquinazoline derivative from a 2023 follow-up SAR study (compound 13) exhibits a KD of 60 ± 6 μM by surface plasmon resonance (SPR), representing an approximately 5,500-fold difference in binding affinity [2]. The original lead compound 1 from the same 2023 series displays an even weaker KD of 147 ± 56 μM (SPR) and 139 ± 80 μM (MST) [2].
| Evidence Dimension | Equilibrium dissociation constant (Kd) for SARS-CoV-2 FSE RNA binding |
|---|---|
| Target Compound Data | Kd = 11 ± 3.8 nM (MST); no saturable binding to mutant AH up to 10 μM |
| Comparator Or Baseline | Compound 13 (2023 series): KD = 60 ± 6 μM (SPR); Compound 1 (2023 series): KD = 147 ± 56 μM (SPR), 139 ± 80 μM (MST) |
| Quantified Difference | ~5,500-fold greater affinity for C5 vs. compound 13; ~13,000-fold vs. compound 1 |
| Conditions | MST: 5′-Cy5-labeled SARS-CoV-2 AH RNA; SPR: 5′-biotin-labeled SARS-CoV-2 FSE RNA immobilized on streptavidin-coated surface; compound concentrations ranging from low nanomolar to high micromolar |
Why This Matters
For RNA-targeted screening campaigns, the ~5,500-fold affinity advantage of C5 translates to substantially lower compound consumption per assay, reduced solvent interference, and enhanced signal-to-noise ratios in biophysical and cellular assays, directly lowering per-experiment procurement costs.
- [1] Haniff, H.S., Tong, Y., Liu, X., Chen, J.L., Suresh, B.M., Andrews, R.J., Peterson, J.M., O'Leary, C.A., Benhamou, R.I., Moss, W.N. and Disney, M.D. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders. ACS Central Science, 2020, 6(10), 1713–1721. (Kd = 11 ± 3.8 nM; Figures S3A and S4.) View Source
- [2] Abulwerdi, F.A., et al. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome. ACS Medicinal Chemistry Letters, 2023, 14(6), 757–765. (Compound 13 KD = 60 ± 6 μM; Compound 1 KD = 147 ± 56 μM (SPR), 139 ± 80 μM (MST).) View Source
